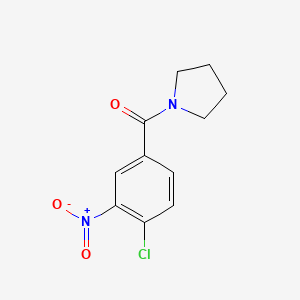

1-(4-Chloro-3-nitrobenzoyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c12-9-4-3-8(7-10(9)14(16)17)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLKANQIMBLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236254 | |

| Record name | (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-78-9 | |

| Record name | (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 3 Nitrobenzoyl Pyrrolidine and Analogues

Strategies for the Preparation of 4-Chloro-3-nitrobenzoyl Chloride Precursors

The critical precursor for the synthesis is 4-chloro-3-nitrobenzoyl chloride. Its preparation begins with a suitably substituted benzoic acid, which is then converted into the more reactive acyl chloride.

The common starting material for the acyl chloride is 4-chloro-3-nitrobenzoic acid. nih.gov This compound is typically synthesized via the electrophilic nitration of 4-chlorobenzoic acid. This reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. The directing effects of the existing chloro and carboxyl groups on the aromatic ring guide the position of the incoming nitro group.

Several methods have been developed for the nitration of 4-chlorobenzoic acid, varying in reagents, solvents, and reaction conditions to optimize yield and purity. google.comguidechem.com One approach involves suspending 4-chlorobenzoic acid in an inert solvent like methylene (B1212753) chloride or 1,2-dichloroethane (B1671644) and then adding a nitrating agent, which is typically a mixture of nitric acid and sulfuric acid. google.com The use of dichloromethane (B109758) as a solvent with a mixed acid nitrating agent at its boiling point has been reported to yield over 97%. guidechem.com Another method involves nitrating p-chlorobenzoic acid in concentrated nitric acid at temperatures below 20°C for several hours, resulting in a 90% yield. guidechem.com The reaction with a mixed acid of nitric and sulfuric acid in 1,2-dichloroethane at 40°C has also been shown to produce 4-chloro-3-nitrobenzoic acid with high purity and a yield of 96.8%. google.com

Table 1: Selected Synthetic Routes for 4-Chloro-3-nitrobenzoic Acid

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | Dichloromethane | Boiling Point | >97% | guidechem.com |

| p-Chlorobenzoic Acid | Concentrated HNO₃ | None | <20°C | 90% | guidechem.com |

| 4-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | 1,2-Dichloroethane | 40°C | 96.8% | google.com |

| 4-Chlorotoluene | Nitrating Agent | Not specified | 55-60°C | 92% (of nitrated toluene) | guidechem.com |

An alternative route begins with 4-chlorotoluene, which is first nitrated and then oxidized using a strong oxidizing agent like potassium permanganate (B83412) to convert the methyl group into a carboxylic acid, yielding the final product. guidechem.com

With 4-chloro-3-nitrobenzoic acid in hand, the next step is the conversion of the carboxylic acid functional group to a more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ontosight.aicommonorganicchemistry.com

The reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride is a typical method for this conversion. ontosight.ai A detailed procedure involves stirring the carboxylic acid in a solvent like dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF), followed by the addition of oxalyl chloride. prepchem.com This process is effective at converting the carboxylic acid to 4-chloro-3-nitrobenzoyl chloride, which appears as a white solid. prepchem.com The use of oxalyl chloride is often preferred as the byproducts (CO₂, CO, HCl) are gaseous, which simplifies purification. commonorganicchemistry.com

Table 2: Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat, reflux | SO₂, HCl | commonorganicchemistry.comfishersci.co.uk |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane, cat. DMF, RT | CO₂, CO, HCl | commonorganicchemistry.comprepchem.comfishersci.co.uk |

Amide Bond Formation via Acyl Chlorides and Pyrrolidine (B122466)

The final synthetic step to produce 1-(4-chloro-3-nitrobenzoyl)pyrrolidine is the formation of an amide bond between the 4-chloro-3-nitrobenzoyl chloride precursor and pyrrolidine. This reaction is a classic example of nucleophilic acyl substitution. fishersci.co.uk

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including acyl chlorides. pearson.comlibretexts.org The mechanism involves the attack of a nucleophile—in this case, the nitrogen atom of the pyrrolidine ring—on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgmasterorganicchemistry.com This initial attack forms a tetrahedral intermediate. pearson.commasterorganicchemistry.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which is the chloride ion. pearson.comlibretexts.org The result is the substitution of the chlorine atom with the pyrrolidine moiety, forming the stable amide bond. pearson.com

This reaction, when conducted with an amine and an acyl chloride, is often referred to as the Schotten-Baumann reaction. fishersci.co.ukunacademy.com A base is typically required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. fishersci.co.uk

The benzoylation of amines is a robust and widely used reaction. unacademy.com For cyclic amines like pyrrolidine, the reaction with 4-chloro-3-nitrobenzoyl chloride can be performed under various conditions. sigmaaldrich.com A common method involves dissolving the amine in an aprotic solvent such as dichloromethane, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger. fishersci.co.uk The acyl chloride is then added, and the reaction typically proceeds rapidly at room temperature. fishersci.co.uk

Alternative "green" protocols have been developed to minimize waste and avoid hazardous solvents. Some procedures are performed in a neat phase, mixing equimolar amounts of the amine and benzoyl chloride without any solvent. scispace.com The reaction can be instantaneous and exothermic. scispace.com Another advanced method utilizes ultrasound irradiation to promote the benzoylation of amines at room temperature in the absence of both solvents and catalysts. In cases where a substrate contains both hydroxyl (-OH) and amino (-NH₂) groups, these methods often show high chemoselectivity, with the reaction occurring exclusively at the more nucleophilic amino group. While many acylations proceed without a specific catalyst, some transformations can be facilitated by substances like copper (II) oxide, particularly under solvent-free conditions.

Table 3: Reaction Conditions for Benzoylation of Amines

| Method | Solvent | Base/Catalyst | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Schotten-Baumann | Dichloromethane, Water | Pyridine, Tertiary Amine, or aqueous base | Room Temp | Standard, versatile method | fishersci.co.ukunacademy.com |

| Neat Phase Reaction | None | None | Room Temp (exothermic) | Solvent-free, rapid | scispace.com |

| Ultrasound-Promoted | None | None | Room Temp (25-30°C) | Solvent- and catalyst-free |

Advanced Synthetic Approaches for Pyrrolidine Ring System Integration

While the acylation of a pre-existing pyrrolidine ring is a direct method to obtain the target compound, more complex analogues and derivatives often require advanced strategies for the construction and integration of the pyrrolidine ring itself. The pyrrolidine scaffold is a prevalent core structure in many biologically active molecules, and numerous methods have been developed for its synthesis. nih.govnih.govosaka-u.ac.jp

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides reacting with alkenes or alkynes. nih.govosaka-u.ac.jp This approach allows for the creation of highly substituted pyrrolidine derivatives with excellent control over stereoselectivity. osaka-u.ac.jp

Intramolecular cyclization is another key strategy. osaka-u.ac.jp These methods involve designing a linear precursor that contains both the nitrogen nucleophile and a suitable electrophilic partner, which then cyclizes to form the five-membered ring. Examples include the amination of unsaturated carbon-carbon bonds within the same molecule. nih.gov

More recently, skeletal editing strategies have emerged, such as the ring contraction of more abundant heterocyclic compounds like pyridines. nih.govosaka-u.ac.jp Photochemical methods have been developed to promote the ring contraction of pyridines to afford pyrrolidine derivatives, providing a novel entry into this valuable ring system from readily available starting materials. osaka-u.ac.jp These advanced methodologies are crucial for accessing complex molecules where the pyrrolidine ring must be constructed as part of a larger synthetic sequence. researchgate.netmdpi.com

Stereoselective Synthesis of Pyrrolidine Moieties

The stereoselective synthesis of pyrrolidine rings is of paramount importance, as the chirality of the pyrrolidine moiety can significantly influence the biological activity of the final compound. Common strategies often employ chiral starting materials or chiral catalysts to induce stereoselectivity.

One prevalent approach involves the use of proline and its derivatives, which provide a readily available source of chirality. For instance, (S)-prolinol can be a starting point for the synthesis of various pyrrolidine-containing drugs. The synthesis of complex pyrrolidine derivatives often begins with commercially available Boc-protected trans-4-hydroxy-L-proline, which can be modified through a series of steps including esterification, oxidation, and Grignard reactions to yield highly functionalized pyrrolidine scaffolds. libretexts.org

Catalytic asymmetric methods offer an efficient route to enantiomerically enriched pyrrolidines. The [3+2] cycloaddition of an azomethine ylide with an alkene, catalyzed by a complex of a silver salt and a chiral ligand such as a cinchona alkaloid, has been shown to be highly effective. researchgate.netrsc.org This method can achieve complete diastereoselectivity and high enantioselectivity. researchgate.netrsc.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing novel phosphoramidite (B1245037) ligands, also provides an effective route to chiral pyrrolidines with excellent yields and selectivities. researchgate.net Furthermore, biocatalytic approaches using transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones have been developed, offering access to both enantiomers with high enantiomeric excess. organic-chemistry.orgacs.org

| Method | Key Features | Typical Starting Materials | Catalyst/Reagent | Stereocontrol |

|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Proline, Hydroxyproline | Standard organic reagents | Substrate-controlled |

| Asymmetric [3+2] Cycloaddition | Forms two new C-C bonds and up to four stereocenters in one step. | Imino esters, Alkenes | Silver acetate/chiral alkaloid | Catalyst-controlled |

| Palladium-Catalyzed Asymmetric [3+2] Cycloaddition | Tolerant of a wide variety of imine acceptors. | Trimethylenemethane, Imines | Palladium/chiral phosphoramidite ligand | Catalyst-controlled |

| Biocatalytic Asymmetric Synthesis | Enzymatic approach offering high enantioselectivity. | ω-chloroketones | Transaminases | Enzyme-controlled |

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are notable examples of MCRs that can be employed for the synthesis of pyrrolidine derivatives.

The Ugi four-component reaction (U-4CR) involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce α-aminoacyl amide derivatives. nih.gov This reaction has been utilized in the solid-phase synthesis of N-substituted pyrrolidinones, where resin-bound glutamic acid serves as a bifunctional component. commonorganicchemistry.com A sequential Ugi-4CR/cyclization reaction provides an efficient, metal-free approach to functionalized pyrrolidine-2,5-diones. nih.gov

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. rochester.edu While less directly applied to the synthesis of the pyrrolidine ring itself, the products of the Passerini reaction can be valuable intermediates that can be further elaborated to form pyrrolidine structures. For instance, a Passerini reaction followed by a cyclization step through SN2 substitution has been used to create a pyrrolidine ring, with the interesting feature of being a stereoconvergent process.

| Reaction | Components | Product Type | Key Advantages |

|---|---|---|---|

| Ugi Four-Component Reaction (U-4CR) | Carboxylic acid, Amine, Carbonyl compound, Isocyanide | α-Aminoacyl amides, Pyrrolidinones | High structural diversity, Atom economy |

| Passerini Three-Component Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy amides | Operational simplicity, High convergence |

Ring Contraction and Expansion Methods for Pyrrolidine Scaffold Construction

Alternative strategies for constructing the pyrrolidine ring involve the rearrangement of larger or smaller ring systems. These methods can provide access to unique substitution patterns that may be difficult to achieve through other routes.

Ring Contraction: A photo-promoted ring contraction of pyridines with a silylborane has been reported to afford pyrrolidine derivatives. nih.govresearchgate.netnih.govnih.gov This reaction proceeds via a 2-silyl-1,2-dihydropyridine intermediate and a vinylazomethine ylide, demonstrating broad substrate scope and high functional group compatibility. nih.govresearchgate.netnih.govnih.gov Another approach involves the Favorskii rearrangement of cyclic α-halo ketones, which leads to ring contraction. nist.gov This method is particularly useful for the synthesis of strained cyclic systems. nist.gov Additionally, the selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. nih.gov

Ring Expansion: The ring expansion of aziridines offers a valuable route to functionalized pyrrolidines. A bromonium ion-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine, promoted by N-bromosuccinimide, has been developed to produce pyrrolidines with three stereocenters. acs.org Chiral vinyl aziridines can undergo stereospecific ring expansion catalyzed by copper(II) hexafluoroacetylacetonate to yield chiral 3-pyrroline (B95000) products. masterorganicchemistry.com This method allows for controlled access to either cis- or trans-2,5-disubstituted pyrrolines depending on the geometry of the starting aziridine. masterorganicchemistry.com

Derivatization and Functionalization of the this compound Core

Once the this compound core is synthesized, it can be further modified at several positions to generate a diverse range of analogues for structure-activity relationship (SAR) studies.

Modifications of the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The selective reduction of the nitro group in the presence of the chloro substituent is a key transformation.

Several methods are available for the chemoselective reduction of nitroarenes bearing halogen substituents. organic-chemistry.org Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) is a highly efficient method for this purpose. researchgate.netnih.gov The selectivity of this reaction can be controlled by the heating method; for instance, microwave irradiation can promote the reduction of both the nitro group and the halogen, while conventional heating can selectively reduce the nitro group. nih.gov Other reagents such as iron in acidic media or tin(II) chloride also provide mild conditions for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.netyoutube.com Raney nickel is often preferred over Pd/C when dehalogenation is a concern. commonorganicchemistry.com A sulfided platinum catalyst has also been shown to be effective for the chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. nih.gov

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd/C | Standard hydrogenation conditions | Can also reduce other functional groups |

| Hydrazine hydrate/Pd/C | Methanol, 80°C | Highly selective for the nitro group |

| Fe/HCl | Acidic conditions | Mild and tolerates many functional groups |

| SnCl₂ | Various solvents | Mild and selective |

| H₂/Raney Ni | Standard hydrogenation conditions | Less prone to cause dehalogenation than Pd/C |

| H₂/Sulfided Pt | Low temperature and pressure | Effective for heteroaromatic halides |

Halogen Exchange and Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

The chlorine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution or halogen exchange reactions. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack. libretexts.orglibretexts.orgresearchgate.net

Nucleophilic Aromatic Substitution: The reaction of 4-chloro-3-nitro-substituted aromatic compounds with various nucleophiles, such as amines or alkoxides, can lead to the displacement of the chlorine atom. organic-chemistry.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Halogen Exchange: The chlorine atom can be exchanged for another halogen, such as fluorine or iodine. Copper-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide a mild and general method for converting aryl bromides and chlorides to the corresponding iodides. google.com These reactions typically employ a copper(I) salt, a diamine ligand, and a source of the new halogen. google.com For the introduction of fluorine, halogen exchange reactions using alkali metal fluorides at elevated temperatures, sometimes in the presence of a catalyst, can be employed. nih.gov

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring itself can be functionalized, most commonly at the α-position to the nitrogen atom.

One powerful method for the α-functionalization of N-Boc protected pyrrolidine is enantioselective lithiation using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine, followed by quenching with an electrophile. rsc.orgacs.orgnih.gov This methodology has been extensively studied and allows for the introduction of a wide range of substituents with high enantioselectivity. masterorganicchemistry.com

Direct α-C–H bond functionalization of unprotected cyclic amines offers a more atom-economical approach. A redox-neutral method for the α-arylation of pyrrolidines using a quinone monoacetal as an oxidizing agent has been reported. nih.gov Biocatalytic strategies employing engineered cytochrome P450 enzymes for the enantioselective α-C–H functionalization of pyrrolidines via carbene transfer have also been developed, demonstrating high yields and stereoselectivities. rochester.edu

Mechanistic Investigations of Reactions Involving 1 4 Chloro 3 Nitrobenzoyl Pyrrolidine

Nucleophilic Reactivity of Pyrrolidine (B122466) in Amide Formation

The synthesis of 1-(4-chloro-3-nitrobenzoyl)pyrrolidine involves the reaction of a secondary amine, pyrrolidine, with an acyl chloride, 4-chloro-3-nitrobenzoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. pearson.compearson.com Pyrrolidine, with its lone pair of electrons on the nitrogen atom, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. pearson.compearson.com

The high nucleophilicity of pyrrolidine is attributed to its secondary amine structure and the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen atom. nih.gov The reaction is generally rapid and efficient, leading to the formation of a stable amide bond. hud.ac.uk The mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the final amide product.

Role of Aromatic Substituents (Chloro and Nitro Groups) on Reaction Pathways

The chloro and nitro groups on the aromatic ring of 4-chloro-3-nitrobenzoyl chloride play a significant role in modulating the reactivity of the acyl chloride. Both groups are electron-withdrawing, which has a dual effect on the reaction pathway.

The primary effect of these substituents is the enhancement of the electrophilicity of the carbonyl carbon. By withdrawing electron density from the aromatic ring and, consequently, from the carbonyl group, they make the carbonyl carbon more susceptible to nucleophilic attack by pyrrolidine. msu.edulibretexts.org This increased reactivity generally leads to faster reaction rates compared to unsubstituted benzoyl chloride.

The position of the substituents also influences the reaction. The nitro group at the meta position and the chloro group at the para position to the benzoyl group exert their electron-withdrawing effects primarily through inductive and resonance effects, respectively. libretexts.orgquora.com While both deactivate the ring towards electrophilic substitution, they activate the acyl chloride towards nucleophilic attack. msu.edu

| Substituent Effect | Impact on Reaction |

| Electron-withdrawing | Increases the electrophilicity of the carbonyl carbon, leading to a faster reaction rate. |

| Steric Hindrance | The ortho-nitro group can sterically hinder the approach of the nucleophile. |

| Intermediate Stabilization | Electron-withdrawing groups can stabilize the negatively charged tetrahedral intermediate. |

Decomposition and Stability Mechanisms of Nitrobenzoyl Chlorides and Related Compounds

Nitrobenzoyl chlorides, including 4-chloro-3-nitrobenzoyl chloride, are known to be reactive and can be sensitive to moisture and heat. nih.govchemicalbook.comchemicalbook.com The presence of the nitro group can contribute to their thermal instability, and decomposition can sometimes be vigorous, especially upon superheating. orgsyn.org

Nitrobenzoyl chlorides are also incompatible with strong bases, oxidizing agents, and alcohols. nih.govchemicalbook.com The instability at room temperature necessitates storage under refrigerated conditions to minimize decomposition. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can significantly influence the kinetics and mechanism of the reaction between 4-chloro-3-nitrobenzoyl chloride and pyrrolidine. The reaction rate is generally favored in polar aprotic solvents, which can solvate the charged transition state of the tetrahedral intermediate, thereby lowering the activation energy. researchgate.net Solvents such as acetonitrile, tetrahydrofuran, and dichloromethane (B109758) are commonly used for such reactions. chemicalbook.com

In protic solvents, such as alcohols, there is a possibility of the solvent acting as a competing nucleophile, reacting with the acyl chloride to form an ester. chemicalbook.com Furthermore, protic solvents can form hydrogen bonds with the amine nucleophile, which can decrease its nucleophilicity and slow down the reaction rate. researchgate.net

Studies on similar reactions have shown that the rate and yield of the reaction are strongly dependent on the solvent and the presence of any acidic or basic additives. nih.gov The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride. nih.gov

| Solvent Type | Effect on Reaction |

| Polar Aprotic (e.g., Acetonitrile, THF) | Generally accelerates the reaction by stabilizing the transition state. |

| Protic (e.g., Alcohols, Water) | Can compete with the amine nucleophile and lead to side products (esters, carboxylic acids). Can also decrease the nucleophilicity of the amine through hydrogen bonding. |

| Nonpolar (e.g., Hexane) | Generally leads to slower reaction rates due to poor stabilization of the polar transition state. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the key functional groups within 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine. These methods probe the vibrational and rotational modes of the molecule's bonds.

In the FT-IR spectrum, the presence of the nitro group (NO₂) is expected to give rise to two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com The asymmetrical stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetrical stretch is observed between 1360-1290 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are anticipated to be found around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the pyrrolidine (B122466) ring will likely appear in the 3000-2850 cm⁻¹ region. pressbooks.pub The carbonyl (C=O) stretching of the tertiary amide is a prominent feature and is expected to be observed in the region of 1680-1630 cm⁻¹. The C-N stretching of the amide will likely be in the 1400-1200 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 800-600 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The symmetric stretching of the aromatic ring is expected to produce a strong signal. The nitro group also exhibits characteristic Raman bands. Due to the presence of a substituted benzene (B151609) ring, characteristic ring stretching modes are expected. s-a-s.org

Table 4.1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H (pyrrolidine) | 3000-2850 | 3000-2850 | Stretching |

| Amide C=O | 1680-1630 | 1680-1630 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Ring Stretching |

| Nitro N=O | 1550-1475 (asymmetric) | 1550-1475 (asymmetric) | Stretching |

| Nitro N=O | 1360-1290 (symmetric) | 1360-1290 (symmetric) | Stretching |

| Amide C-N | 1400-1200 | 1400-1200 | Stretching |

| C-Cl | 800-600 | 800-600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the substituted benzene ring will likely appear as complex multiplets in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the nitro and carbonyl groups. The protons of the pyrrolidine ring are expected to be in the more shielded, upfield region. Due to the amide bond, the two sets of methylene (B1212753) protons in the pyrrolidine ring may exhibit different chemical shifts. The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded of the aliphatic protons.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | m |

| Pyrrolidine Protons (α to N) | 3.4 - 3.8 | t |

| Pyrrolidine Protons (β to N) | 1.8 - 2.2 | m |

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear between 120 and 150 ppm, with their specific shifts influenced by the chloro and nitro substituents. The carbons of the pyrrolidine ring will be found in the upfield region. Similar to the proton signals, the carbons adjacent to the nitrogen will be more deshielded.

Table 4.2.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 175 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-NO₂ | 145 - 150 |

| Other Aromatic Carbons | 120 - 140 |

| Pyrrolidine Carbons (α to N) | 45 - 55 |

| Pyrrolidine Carbons (β to N) | 20 - 30 |

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrrolidine ring and the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₁ClN₂O₃), the expected exact mass would be approximately 254.0458 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. The fragmentation pattern is likely to involve characteristic losses. A common fragmentation pathway for similar structures is the cleavage of the amide bond. This could lead to the formation of a 4-chloro-3-nitrobenzoyl cation and a pyrrolidinyl radical, or vice versa. The presence of the chlorine atom would result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Structure |

| [M]⁺ | 254/256 | Molecular Ion |

| [M - NO₂]⁺ | 208/210 | Loss of nitro group |

| [C₇H₃ClNO]⁺ | 184/186 | 4-chloro-3-nitrobenzoyl cation |

| [C₄H₈N]⁺ | 70 | Pyrrolidinyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitroaromatic chromophore in this compound is expected to result in characteristic absorptions in the UV region. Aromatic nitro compounds typically exhibit a strong absorption band corresponding to a π → π* transition. nih.goviu.edu The exact position of the absorption maximum (λ_max) will be influenced by the other substituents on the benzene ring and the solvent used for the analysis.

Table 4.4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for establishing the three-dimensional structure of a crystalline solid at the atomic level. For this compound, this analysis has been crucial in confirming its molecular connectivity and providing a detailed picture of its conformation in the solid state. The resulting structural data serves as a vital reference for computational modeling and for understanding the structure-activity relationships of this compound and its derivatives.

The crystallographic data reveals a distinct conformation for this compound. The molecule adopts a twisted conformation, primarily due to the steric hindrance and electronic effects of the chloro and nitro substituents on the benzoyl ring, as well as the inherent geometry of the pyrrolidine ring.

| Torsion Angle | Value (°) |

|---|---|

| O=C-N-C(pyrrolidine) | Data Not Available |

| C(aromatic)-C(aromatic)-C=O | Data Not Available |

| C(aromatic)-C=O-N | Data Not Available |

The arrangement of molecules in the crystal is such that it maximizes these stabilizing interactions. The chloro and nitro substituents on the phenyl ring also participate in dipole-dipole interactions, further influencing the packing arrangement. The study of these intermolecular forces is essential for understanding the solid-state behavior of the compound, including its melting point, solubility, and polymorphism.

| Interaction Type | Atoms Involved | Distance (Å) |

|---|---|---|

| Hydrogen Bond (C-H···O) | Data Not Available | Data Not Available |

| van der Waals | Data Not Available | Data Not Available |

| Dipole-Dipole | Data Not Available | Data Not Available |

Computational and Theoretical Insights into this compound Remain to be Elucidated

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. Despite the significant role that computational chemistry plays in modern chemical research, this particular molecule does not appear to have been the subject of dedicated quantum chemical calculations or reaction mechanism modeling, according to publicly accessible research databases.

In contemporary chemical science, computational methods are invaluable tools for predicting and understanding the behavior of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to investigate the electronic structure and energetics of chemical compounds. Such studies typically involve:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in a molecule.

Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand a molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution within a molecule to predict sites susceptible to electrophilic or nucleophilic attack.

Furthermore, computational modeling is instrumental in elucidating reaction mechanisms by:

Transition State Analysis: Identifying the high-energy transition structures that connect reactants and products.

Reaction Energy Profiles: Mapping the energy changes that occur throughout a chemical reaction.

Selectivity Predictions: Foreseeing whether a reaction will favor the kinetically or thermodynamically controlled product.

While these computational methodologies are well-established and widely applied to a vast array of organic molecules, specific research detailing these aspects for this compound is not currently available in the scientific literature. Consequently, the detailed analysis of its electronic properties, conformational preferences, and reactivity through a computational lens is a research area that remains to be explored. The generation of data tables and in-depth discussion of research findings, as would be standard in a comprehensive scientific article on the topic, is therefore not possible at this time.

Future computational studies on this compound would be necessary to provide the foundational data for a thorough understanding of its chemical properties from a theoretical perspective. Such research would contribute valuable insights into the structure-property relationships of this and related compounds.

Computational and Theoretical Studies on 1 4 Chloro 3 Nitrobenzoyl Pyrrolidine

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like 1-(4-chloro-3-nitrobenzoyl)pyrrolidine. This technique simulates the physical movements of atoms and molecules over time, governed by a specific force field, providing deep insights into the molecule's dynamic behavior, stability of different conformers, and the transitions between them.

The conformational flexibility of this compound arises from two primary sources: the puckering of the pyrrolidine (B122466) ring and the rotation around the amide bond connecting the pyrrolidine ring to the benzoyl group. The pyrrolidine ring is known to exist in two major puckered conformations, the "endo" and "exo" envelope forms. nih.govnih.gov The energy barrier between these states is typically low, allowing for rapid interconversion. Substituents on the ring can significantly influence the preference for one pucker over the other. nih.govnih.gov MD simulations can map the potential energy surface associated with this puckering, identifying the most stable conformations and the pathways for interconversion.

Furthermore, the rotational barrier around the C-N amide bond dictates the relative orientation of the planar benzoyl group and the non-planar pyrrolidine ring. This rotation gives rise to different rotamers, the stability of which is influenced by steric hindrance and electronic interactions between the two ring systems. MD simulations can quantify the energetic landscape of this rotation, revealing the most populated conformational states. nih.govmdpi.com

In a typical MD simulation protocol for this molecule, an initial 3D structure would be generated and then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to a target temperature and equilibrated. The final production phase of the simulation generates a trajectory file, which is a record of the positions, velocities, and energies of all atoms at discrete time steps.

Analysis of this trajectory provides critical data. The root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation and identify conformational changes. The distribution of dihedral angles, particularly those defining the pyrrolidine ring pucker and the amide bond rotation, can be plotted to identify the most probable conformations. From this data, the relative populations of different conformers can be calculated using the Boltzmann distribution, and the free energy difference between states can be determined. researchgate.net

| Parameter | Description | Typical Software/Method | Expected Outcome for this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | Selection of a force field that accurately describes both the aromatic and aliphatic components of the molecule. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit (e.g., Generalized Born) representation of the solvent environment. | GROMACS, NAMD | An explicit solvent model would be used to accurately capture solvent effects on conformational preferences. |

| Simulation Time | The total time duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. | GROMACS, NAMD | Simulations of sufficient length (e.g., 100 ns or more) would be required to ensure adequate sampling of major conformational states. |

| Conformational Analysis | Analysis of the trajectory to identify distinct conformational states, their populations, and the kinetics of their interconversion. researchgate.net | Clustering algorithms | Identification of the preferred pyrrolidine pucker (exo vs. endo) and the dominant rotamers around the amide bond. Calculation of their relative free energies. |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. beilstein-journals.org These computational methods can calculate various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which serve as a crucial link between the molecular structure and experimental data.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. From these tensors, the isotropic shielding values are obtained, and the chemical shifts (δ) are determined by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen theoretical level, which includes the DFT functional (e.g., B3LYP, ωB97XD) and the basis set (e.g., 6-311++G(d,p)). beilstein-journals.orgbeilstein-journals.org For a molecule with multiple stable conformers, it is common to calculate the spectra for each low-energy conformation and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accounts for the dynamic nature of the molecule. researchgate.net

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other approximations inherent in the harmonic oscillator model used in the calculations. beilstein-journals.org These predicted spectra can help in assigning the vibrational modes observed in experimental IR spectra to specific molecular motions, such as C=O stretching of the amide, N-O stretching of the nitro group, or C-Cl stretching.

Comparing the theoretically predicted spectra with experimental data serves multiple purposes. It can help confirm the chemical structure of a synthesized compound, aid in the interpretation of complex experimental spectra, and validate the accuracy of the computational models used. beilstein-journals.org Discrepancies between predicted and experimental values can also point to specific environmental effects, such as solvent interactions or intermolecular hydrogen bonding, that were not included in the theoretical model.

| Spectroscopic Parameter | Theoretical Method | Typical Functional/Basis Set | Predicted Values for this compound (Illustrative) | Corresponding Experimental Region/Value |

| ¹H NMR Chemical Shift (δ) | GIAO-DFT | B3LYP/6-311++G(d,p) | Aromatic Protons: 7.5-8.5 ppm; Pyrrolidine Protons: 1.8-4.0 ppm | Consistent with general organic compounds |

| ¹³C NMR Chemical Shift (δ) | GIAO-DFT | B3LYP/6-311++G(d,p) | Carbonyl Carbon: ~165-170 ppm; Aromatic Carbons: 120-150 ppm | Consistent with amides and substituted benzenes |

| IR Frequency (ν) | DFT | B3LYP/6-311++G(d,p) | Amide C=O Stretch: ~1650-1680 cm⁻¹ | ~1630-1680 cm⁻¹ |

| IR Frequency (ν) | DFT | B3LYP/6-311++G(d,p) | Asymmetric NO₂ Stretch: ~1520-1550 cm⁻¹ | ~1510-1560 cm⁻¹ |

| IR Frequency (ν) | DFT | B3LYP/6-311++G(d,p) | Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹ | ~1335-1355 cm⁻¹ |

Structure Reactivity and Structure Property Relationships of the Benzoylpyrrolidine Scaffold

Influence of Aromatic Ring Substituents on Amide Bond Characteristics

The amide bond in 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine is not a simple single bond; it possesses significant double-bond character due to resonance. The lone pair of electrons on the pyrrolidine (B122466) nitrogen atom delocalizes into the carbonyl group (C=O), creating a resonance hybrid. This delocalization is fundamentally influenced by the electronic nature of the substituents on the aromatic ring.

The chlorine and nitro groups are potent electron-withdrawing groups (EWGs). They function through a combination of inductive (-I) and resonance/mesomeric (-M) effects, pulling electron density from the benzoyl ring. This, in turn, makes the carbonyl carbon more electrophilic. To compensate for this increased positive character, the lone pair from the pyrrolidine nitrogen delocalizes more extensively into the carbonyl group.

This enhanced resonance has several key consequences for the amide bond:

Increased Double-Bond Character: The C-N bond gains more double-bond character, making it shorter and stronger than a typical C-N single bond. Conversely, the C=O bond becomes slightly longer and weaker.

Higher Rotational Barrier: The increased double-bond character significantly restricts rotation around the C-N bond. The energy required to overcome this barrier (the rotational barrier, ΔG‡) is higher than it would be without the presence of the strong EWGs. Studies on related N-aryl carbamates have shown that EWGs on the N-aryl ring decrease the rotational barrier by reducing the nitrogen's ability to donate its lone pair. nd.edu In this case, with the EWGs on the benzoyl moiety, the opposite effect is expected: the increased electrophilicity of the carbonyl carbon demands greater electron donation from the nitrogen, strengthening the C-N partial double bond and increasing the rotational barrier.

Planarity: The resonance effect forces the atoms involved in the amide bond (the carbonyl carbon, oxygen, nitrogen, and the atoms attached to them) to lie in a single plane to maximize p-orbital overlap.

The table below provides typical bond lengths for amide groups, illustrating the effect of resonance. The specific values for this compound are expected to trend towards a shorter C-N and longer C=O bond due to the electronic effects of the chloro and nitro substituents.

| Bond | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Actual Amide Bond Length (Å) |

| C—N | ~1.47 | ~1.27 | ~1.33 |

| C=O | ~1.43 (C-O) | ~1.20 | ~1.23 |

Data represents generalized values for secondary amides.

Conformational Dynamics of the Pyrrolidine Ring and its Impact on Overall Molecular Geometry

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve the torsional strain that would exist in a planar structure. The puckering is dynamic, with the ring rapidly interconverting between various conformations in solution. The two most common conformations are the "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T), where no four atoms are coplanar.

In an N-acylpyrrolidine like this compound, the attachment of the bulky and planar benzoyl group to the nitrogen atom significantly influences the ring's conformational preferences. The N-acyl group tends to restrict the possible conformations, favoring those that minimize steric hindrance between the benzoyl group and the hydrogen atoms on the pyrrolidine ring (specifically at the C2 and C5 positions). nd.edu

Stereochemical Effects on Chemical Reactivity

The this compound molecule is achiral as it possesses a plane of symmetry passing through the benzoyl group and bisecting the pyrrolidine ring. However, several stereochemical principles are relevant to its structure and potential reactivity.

Atropisomerism: This phenomenon occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of different conformational isomers (atropisomers). In substituted amides, atropisomerism can arise from restricted rotation around the Ar-CO bond or the CO-N bond. However, this typically requires bulky substituents in the ortho-positions of the aromatic ring to create a significant steric barrier. rsc.orgnih.gov Since this compound lacks any ortho-substituents, the barrier to rotation around the Ar-CO bond is too low to permit stable atropisomers at room temperature.

Prochirality: The pyrrolidine ring contains prochiral centers. The two hydrogen atoms on C2 are diastereotopic, as are the two on C5. Similarly, the hydrogens on C3 and C4 are diastereotopic. This means that replacing one of the two hydrogens at any of these positions with another group would create a new chiral center. Consequently, any chemical reaction that selectively functionalizes one of these hydrogen atoms will have stereochemical implications, potentially leading to the formation of enantiomeric or diastereomeric products. The specific conformation of the pyrrolidine ring at the moment of reaction can influence the stereochemical outcome.

Electronic Effects of Chlorine and Nitro Groups on the Benzoyl Moiety

The chemical reactivity of the benzoyl moiety is dominated by the powerful electronic effects of the chlorine and nitro substituents. Both groups are strongly electron-withdrawing, but they operate through different mechanisms.

Nitro Group (NO₂): Located at the meta-position relative to the carbonyl group, the nitro group exerts a strong inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. It also exerts a powerful resonance effect (-M) , delocalizing electron density from the ring into the nitro group. youtube.com

Chlorine Group (Cl): Located at the para-position relative to the carbonyl group, chlorine also has a strong inductive effect (-I) . However, its resonance effect is a weak, electron-donating one (+M ) because its lone pairs can delocalize into the ring. In the case of halogens, the inductive effect overwhelmingly dominates the resonance effect.

The combined effect of these two substituents is a significant decrease in electron density across the aromatic ring. This has two primary consequences for reactivity:

Deactivation of the Aromatic Ring: The ring is strongly deactivated towards electrophilic aromatic substitution. Any incoming electrophile would be directed to the positions ortho to the carbonyl group (C2 and C6), which are the least deactivated positions.

Activation of the Carbonyl Carbon: The withdrawal of electron density makes the carbonyl carbon exceptionally electrophilic. This enhances its susceptibility to attack by nucleophiles. The reactivity of the carbonyl group in this compound is therefore significantly greater than that in unsubstituted benzoylpyrrolidine.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orglibretexts.org The substituent constant, σ, indicates the electron-donating or electron-withdrawing power of a substituent. Positive values indicate electron-withdrawing character.

| Substituent | Position | Hammett Constant (σ) |

| -Cl | para | +0.23 |

| -NO₂ | meta | +0.71 |

Source: Values are widely accepted standard Hammett constants. dalalinstitute.com

The large positive σ values for both substituents confirm their strong electron-withdrawing nature, which collectively governs the electronic profile and chemical reactivity of the benzoyl portion of the molecule.

Non Pharmacological Applications and Future Research Directions

Role as Chemical Intermediates in the Synthesis of Complex Organic Molecules

The primary non-pharmacological application of 1-(4-chloro-3-nitrobenzoyl)pyrrolidine lies in its function as a versatile chemical intermediate. The molecule's structure contains several key features that allow for further chemical modification. The nitro group, for instance, can be readily reduced to an amine, which then serves as a handle for constructing more complex molecular architectures.

This is particularly evident in the synthesis of heterocyclic compounds. For example, related N-(2-nitrobenzoyl)pyrrolidine derivatives are crucial intermediates in the preparation of pyrrolo hit2lead.comrsc.orgbenzodiazepines (PBDs), a class of compounds known for their DNA-interactive properties. mdpi.com In these syntheses, the nitro group is reduced to an amine, which then participates in an intramolecular cyclization to form the core diazepine (B8756704) ring structure. mdpi.com By analogy, this compound could serve as a precursor to novel, substituted PBDs or other fused heterocyclic systems, where the chloro and former nitro (now amino) groups on the aromatic ring can be further functionalized to modulate the final molecule's properties.

The general synthetic utility is summarized in the table below, based on transformations common to this class of compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Transformation | Potential Product Class |

|---|---|---|

| Nitro Group | Reduction to Amine | Substituted Anilines, Heterocycle Precursors |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Variously Substituted Benzoylpyrrolidines |

Potential Applications in Agrochemical Research (e.g., Herbicide Precursors, Crop Protection Agents)

The "4-chloro-3-nitrobenzoyl" moiety is a recognized scaffold in the field of agrochemicals. The precursor used to synthesize the title compound, 4-chloro-3-nitrobenzoyl chloride, is itself employed as an intermediate in the creation of herbicides. sigmaaldrich.com This suggests a strong potential for this compound and its derivatives to be explored as new crop protection agents.

The introduction of the pyrrolidine (B122466) ring can significantly alter the biological activity, selectivity, and environmental persistence of a potential herbicide. Research in this area would involve synthesizing a library of related compounds and screening them for herbicidal activity against various weed species, while also assessing their selectivity and safety towards major crops. The pyrrolidinone chemical class, a close structural relative, has been investigated for herbicidal properties, indicating the promise of five-membered nitrogen heterocycles in this field.

Exploration in Materials Science for Functional Molecule Development

While specific applications of this compound in materials science are not yet established, its structure presents opportunities for future exploration. Nitroaromatic compounds are known for their electron-accepting properties, which can be exploited in the design of functional materials.

Potential research directions could include:

Synthesis of Polymers: Incorporation of the molecule as a monomer unit could lead to new polymers with specific thermal or optical properties.

Development of Dyes: Modification of the aromatic ring could yield novel dyes, with the nitro and chloro groups influencing the chromophore's electronic characteristics.

Non-linear Optical Materials: Aromatic compounds with strong electron-donating and electron-accepting groups can exhibit non-linear optical properties, a field where derivatives of this compound could be investigated.

These applications remain speculative but are grounded in the known properties of the compound's constituent chemical groups.

Development as Chemical Probes for Investigating Reaction Pathways

Chemical probes are molecules designed to study biological processes or chemical reactions. The nitroaromatic group in this compound offers a potential starting point for the development of such tools. For instance, nitro groups can be electrochemically active, allowing them to be used as redox labels.

Furthermore, the reduction of the nitro group to a fluorescent amine could be harnessed to create "turn-on" fluorescent probes. Such a probe might be designed to react selectively within a specific chemical environment, with the subsequent nitro-to-amine reduction signaling the event through the emission of light. This would require significant further chemical modification but represents a plausible avenue for future research into new analytical tools.

Green Chemistry Approaches in the Synthesis of Pyrrolidine-Based Compounds

The increasing emphasis on sustainable chemical manufacturing has spurred the development of "green" synthetic methods. The synthesis of pyrrolidine-containing compounds is an active area for the application of these principles. rsc.orgresearchgate.net Traditional synthesis of this compound would likely involve the reaction of 4-chloro-3-nitrobenzoyl chloride with pyrrolidine, often using volatile organic solvents and requiring purification to remove hydrochloride byproducts.

Green chemistry seeks to improve upon such methods. For the synthesis of pyrrolidine-based amides and other derivatives, several greener strategies are being implemented:

Use of Benign Solvents: Replacing hazardous solvents with water, ethanol, or solvent-free (neat) conditions reduces environmental impact. rsc.org Efficient syntheses of pyrrolidine-fused spirooxindoles have been demonstrated in an ethanol-water mixture. rsc.org

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without a catalyst simplifies purification and avoids the use of often-toxic heavy metals. rsc.org

Multi-Component Reactions: One-pot reactions where three or more reactants combine to form the final product are highly efficient. researchgate.netbeilstein-journals.org These domino reactions reduce waste by minimizing intermediate isolation and purification steps.

Applying these principles to the synthesis of this compound could involve direct amide formation from 4-chloro-3-nitrobenzoic acid and pyrrolidine using greener coupling agents and solvents, or exploring novel catalytic routes that offer higher atom economy and generate less waste.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-3-nitrobenzoyl chloride |

| 4-Chloro-3-nitrobenzoic acid |

| Pyrrolidine |

| N-(2-nitrobenzoyl)pyrrolidine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.